Intrazole - 15992-13-9

Intrazole

Catalog Number: EVT-407194
CAS Number: 15992-13-9
Molecular Formula: C17H12ClN5O
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Intrazole belongs to the triazole class of antifungal agents. It is derived from itraconazole, which is widely used in clinical settings for treating systemic fungal infections. The compound is characterized by its triazole ring, which plays a crucial role in its biological activity. Triazoles are known for their broad-spectrum antifungal properties and are classified based on their chemical structure and mechanism of action.

Synthesis Analysis

The synthesis of Intrazole involves several key steps that focus on creating the triazole ring structure. A notable synthetic method includes:

  1. Starting Materials: The synthesis typically begins with cis-bromic esters and triazole derivatives.
  2. Reaction Conditions: The reaction is carried out in an organic solvent (such as dimethyl sulfoxide) with the presence of a base (like potassium carbonate) at elevated temperatures (around 120°C to 160°C).
  3. Yield and Purification: The crude product is purified through recrystallization, achieving yields often exceeding 70% with low isomer impurities .
Molecular Structure Analysis

Intrazole features a triazole ring integrated into a larger molecular framework that includes various substituents essential for its antifungal activity. The molecular formula can be represented as C35H38Cl2N8O4C_{35}H_{38}Cl_2N_8O_4. Key structural components include:

The three-dimensional conformation of Intrazole allows it to effectively interact with target enzymes in fungal cells.

Chemical Reactions Analysis

Intrazole undergoes several important chemical reactions:

  1. Formation of Metal Complexes: Intrazole can form complexes with metals such as zinc, enhancing its antifungal activity. For example, complexes like Zn(ITZ)₂Cl₂ have been synthesized by refluxing Intrazole with zinc salts .
  2. Degradation Pathways: Under acidic or basic conditions, Intrazole may undergo hydrolysis or oxidation reactions that can affect its stability and efficacy.
  3. Biotransformation: In biological systems, Intrazole can be metabolized into various metabolites that may exhibit different pharmacological profiles.

These reactions are critical for understanding the compound's stability and effectiveness in therapeutic applications.

Mechanism of Action

The primary mechanism of action for Intrazole involves inhibition of ergosterol biosynthesis in fungi:

  1. Target Enzyme: Intrazole binds to lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in converting lanosterol to ergosterol.
  2. Inhibition Effect: By inhibiting this enzyme, Intrazole disrupts the integrity of the fungal cell membrane, leading to cell death.
  3. Selectivity: The selectivity for fungal cells over human cells is due to differences in sterol biosynthesis pathways.

This targeted action makes Intrazole effective against a wide range of fungal pathogens.

Physical and Chemical Properties Analysis

Intrazole exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for triazole compounds.

Understanding these properties is essential for formulating effective pharmaceutical preparations.

Applications

Intrazole has several important scientific applications:

  1. Antifungal Therapy: Primarily used in treating systemic fungal infections such as candidiasis and aspergillosis.
  2. Research Applications: Investigated for potential use in combination therapies or as part of novel antifungal formulations.
  3. Metal Complexes: Studies on zinc complexes of Intrazole have shown enhanced biological activity against various protozoan parasites and fungi .

The versatility of Intrazole makes it a valuable compound in both clinical and research settings.

Introduction to Itraconazole: Pharmacological Foundations

Historical Development of Triazole Antifungal Agents

The evolution of systemic antifungal agents represents a critical advancement in medical mycology. Prior to the 1940s, therapeutic options for systemic fungal infections were severely limited. The introduction of polyene antifungals (e.g., amphotericin B) marked a significant breakthrough, but their utility was constrained by dose-limiting nephrotoxicity and infusion-related reactions [5]. This toxicity profile spurred research into safer alternatives, leading to the development of the azole class in the 1970s–1980s.

Ketoconazole, the first orally bioavailable imidazole, received approval in the early 1980s. While effective for non-life-threatening endemic mycoses, its use was hampered by adrenal suppression and hepatotoxicity, alongside a narrow spectrum lacking activity against Aspergillus species. The subsequent development of triazole antifungals addressed these limitations. Itraconazole, patented in 1978 and approved by the United States Food and Drug Administration in 1992, represented a paradigm shift due to its extended spectrum and improved safety profile [3] [5]. Unlike ketoconazole, itraconazole demonstrated reliable activity against Aspergillus species and dimorphic fungi (Blastomyces dermatitidis, Histoplasma capsulatum), positioning it as a cornerstone for empirical and targeted antifungal therapy [1] [5].

Table 1: Evolution of Systemic Azole Antifungals

GenerationRepresentative AgentsKey AdvantagesLimitations
First (Imidazole)KetoconazoleOral bioavailabilityNarrow spectrum; Significant drug interactions; Toxicity
First (Triazole)Fluconazole, ItraconazoleBroader spectrum; Improved safety; Activity against some moldsVariable absorption (Itraconazole capsules); Emerging resistance
Second (Triazole)Voriconazole, PosaconazoleEnhanced mold coverage; Reliable pharmacokineticsCYP450 interactions; Hepatotoxicity risk

Chemical Structure and Classification of Itraconazole

Itraconazole is a synthetic triazole derivative with the chemical name (±)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-Δ²-1,2,4-triazolin-5-one. Its molecular formula is C₃₅H₃₈Cl₂N₈O₄, corresponding to a molecular weight of 705.64 g/mol [3] [4] [6].

Structurally, itraconazole contains:

  • A 1,2,4-triazolone core responsible for binding to the fungal cytochrome P450 heme iron.
  • A dioxolane ring with a dichlorophenyl moiety and a triazolylmethyl group.
  • A piperazinylphenyl side chain linked via an ether bond [4].

A defining feature is its stereochemical complexity. The molecule possesses three chiral centers, generating four stereoisomers configured as two enantiomeric pairs. Commercially available itraconazole is formulated as a 1:1:1:1 racemic mixture of these stereoisomers [3] [4]. This chirality influences its pharmacokinetics and interaction with the target enzyme (CYP51A). The high lipophilicity (logP ~5.66) and near-insolubility in water (approximately 1–4 ng/mL at neutral pH) posed significant formulation challenges, ultimately overcome using hydroxypropyl-beta-cyclodextrin in the intravenous and oral solutions to enhance solubility and bioavailability [1] [3] [10].

Table 2: Key Physicochemical Properties of Itraconazole

PropertyValue/DescriptionSignificance
Molecular Weight705.64 g/molLarge molecule impacting membrane permeability
Chirality3 chiral centers; 4 stereoisomers (racemic mixture)Potential differences in activity/metabolism
Water Solubility~1 ng/mL (pH 7.0); ~4 μg/mL (pH 1.0)Highly pH-dependent absorption
Protein Binding>99.8% (primarily albumin)Limits free drug concentration; Impacts drug interactions
LogP (Octanol/Water)~5.66High lipophilicity; Extensive tissue distribution

Mechanistic Evolution in Antifungal Therapeutics

Itraconazole exerts its primary antifungal effect via potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A and CYP51B). This enzyme catalyzes the oxidative removal of the 14α-methyl group of lanosterol, a critical step in ergosterol biosynthesis [1] [4]. Itraconazole binds to the enzyme's heme iron cofactor via its triazole nitrogen atom, blocking substrate access. This inhibition leads to:

  • Depletion of ergosterol: An essential sterol maintaining fungal membrane fluidity, barrier function, and activity of membrane-bound enzymes.
  • Accumulation of toxic methylated sterol precursors (e.g., 14α-methylergosta-8,24(28)-dien-3β,6α-diol): These disrupt membrane structure and function, increasing permeability and inhibiting fungal growth [1] [2] [4].

Research revealed that itraconazole's impact extends beyond simple enzyme inhibition:

  • Disruption of Chitin Synthesis: Accumulated sterols interfere with cell wall chitin deposition, compromising structural integrity [4].
  • Inhibition of Fungal Respiratory Enzymes: Secondary effects on cytochrome c oxidases/peroxidases contribute to cellular dysfunction [4].

The emergence of clinical resistance, particularly in Aspergillus fumigatus, has illuminated complex resistance mechanisms:

  • Target Site Mutations: Amino acid substitutions (e.g., Gly54, Gly138, Met220, Gly448) in the CYP51A gene reduce itraconazole binding affinity. The N22D and M220I mutations specifically confer high-level itraconazole resistance when introduced into wild-type strains [2] [7] [9].
  • Efflux Pump Overexpression: Constitutive or inducible upregulation of ATP-binding cassette (ABC) transporters (e.g., Afumdr1, Afumdr3, Afumdr4) and major facilitator superfamily (MFS) pumps (e.g., AtrF) decreases intracellular itraconazole accumulation. Quantitative reverse transcription polymerase chain reaction studies confirm elevated expression of these transporters in resistant isolates [2] [7] [9].
  • Compensatory Ergosterol Pathway Alterations: Mutations in genes downstream of CYP51 (e.g., ERG3 encoding sterol Δ⁵,⁶-desaturase) can lead to accumulation of alternative sterols (e.g., ergosta-7,22-dienol), partially restoring membrane function despite azole presence [2].

Table 3: Molecular Mechanisms of Itraconazole Resistance in Aspergillus fumigatus

MechanismMolecular AlterationFunctional Consequence
Target Site ModificationCYP51A mutations (e.g., G54E, G138C, M220I, G448S)Reduced drug binding affinity; Altered enzyme kinetics
Drug EffluxOverexpression of ABC transporters (Afumdr1, Afumdr3, Afumdr4)Reduced intracellular drug concentration
Overexpression of MFS transporter (AtrF)Reduced intracellular drug concentration
Sterol Pathway CompensationMutations in ERG3 or other downstream genesAccumulation of non-azole-inhibited sterol intermediates

This mechanistic understanding has driven the development of next-generation triazoles (e.g., voriconazole, posaconazole) designed to overcome common resistance pathways while retaining broad-spectrum activity. These agents often exhibit higher affinity for mutated CYP51 enzymes or are less susceptible to efflux mechanisms [5]. Furthermore, itraconazole's unexpected pharmacological properties—inhibition of angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) blockade and suppression of Hedgehog signaling—have spurred investigation into repurposing itraconazole for oncology applications, independent of its antifungal action [3] [10].

Properties

CAS Number

15992-13-9

Product Name

Intrazole

IUPAC Name

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone

Molecular Formula

C17H12ClN5O

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22)

InChI Key

ZDHHGGFQZRPUSN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.